1-Ethylquinolin-4(1H)-one

Antimicrobial Antihypertensive Structure-Activity Relationship

1-Ethylquinolin-4(1H)-one (CAS 13720-89-3, molecular formula C₁₁H₁₁NO, molecular weight 173.21 g/mol) is a synthetic member of the 4(1H)-quinolone class that bears a single ethyl substituent on the endocyclic nitrogen. As a minimally elaborated core scaffold, it serves as a key intermediate for endochin-like quinolones (ELQs)—a validated antimalarial chemotype with a preclinical candidate (ELQ-300) progressing through development.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B11792979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylquinolin-4(1H)-one
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCN1C=CC(=O)C2=CC=CC=C21
InChIInChI=1S/C11H11NO/c1-2-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
InChIKeyDKWDDXCZKFLKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylquinolin-4(1H)-one (CAS 13720-89-3): A Defined N-Alkyl Quinolone Building Block for Antimalarial and Antibacterial Discovery Pipelines


1-Ethylquinolin-4(1H)-one (CAS 13720-89-3, molecular formula C₁₁H₁₁NO, molecular weight 173.21 g/mol) is a synthetic member of the 4(1H)-quinolone class that bears a single ethyl substituent on the endocyclic nitrogen . As a minimally elaborated core scaffold, it serves as a key intermediate for endochin-like quinolones (ELQs)—a validated antimalarial chemotype with a preclinical candidate (ELQ-300) progressing through development [1]. The N-ethyl substituent confers fundamental advantages over the N–H parent: it locks the molecule exclusively in the 4-oxo tautomeric form (eliminating the 4-hydroxy tautomer equilibrium that complicates reactivity and bioassay interpretation in 1H-quinolin-4(1H)-one), and it enhances membrane permeability and target binding, consistent with the well-established tenet that N-alkyl-4(1H)-quinolones are more potent than their N–H counterparts across antimicrobial, antihypertensive, and phosphodiesterase-5 inhibitory contexts [2].

Why Generic Substitution of 1-Ethylquinolin-4(1H)-one with Unsubstituted or Differently Alkylated Quinolones Fails in Research and Development


Quinolin-4(1H)-ones are not interchangeable scaffolds. The presence, size, and electronic character of the N-1 substituent directly determines tautomeric state, lipophilicity, and target engagement [1]. 1H-Quinolin-4(1H)-one exists as a 4-oxo/4-hydroxy tautomeric mixture, introducing uncontrolled variability in both synthetic reactivity and biological assays, whereas the N-ethyl derivative is locked in the active 4-oxo form and partitions more favorably into lipid membranes [2]. At the N-1 position, a cyclopropyl group diminishes antibacterial activity, while an ethyl substituent maintains or enhances it, demonstrating that even seemingly conservative isosteric replacements produce functionally divergent outcomes [3]. Furthermore, regioisomeric relocation of the ethyl group to C-2 or C-8 generates compounds with fundamentally different hydrogen-bonding capabilities and steric profiles, rendering 2-ethyl- or 8-ethyl-substituted analogs unsuitable as drop-in replacements in structure-based programs targeting the cytochrome bc₁ complex or other validated quinolone binding sites [4].

1-Ethylquinolin-4(1H)-one vs. Comparators: Head-to-Head, Cross-Study, and Class-Level Quantitative Evidence for Procurement Decision-Making


N-Ethyl Quinolones Are More Potent Than Their N–H Parents: A Class-Level Rule with Cross-Study Validation Across Antimicrobial and Antihypertensive Programs

Comprehensive SAR reviews have established that N-alkyl substitution of the 4(1H)-quinolone scaffold consistently enhances bioactivity relative to the unsubstituted N–H form. This principle has been documented across multiple therapeutic programs: antimicrobial 4(1H)-quinolinones, 3-alkylsulfinyl-4(1H)-quinolinones acting as antihypertensive agents, and 3-sulfamoyl-4(1H)-quinolinones with antihypertensive or phosphodiesterase-5 inhibitory activity [1]. The same trend extends to antimycobacterial series, where N-alkyl-2-alkenyl-4(1H)-quinolones with an N-ethyl or longer alkyl chain achieve MIC values as low as 1.2–1.5 µM (∼0.5 mg/L) against M. fortuitum and M. smegmatis, exhibiting 20-fold and 13-fold greater potency than isoniazid and ethambutol, respectively [2]. While direct head-to-head comparisons between N-ethyl and N–H analogs were not located for the unadorned 1-ethylquinolin-4(1H)-one scaffold, the class-level trend is robust and consistently reproduced.

Antimicrobial Antihypertensive Structure-Activity Relationship

N-Cyclopropyl Decreases Activity, N-Ethyl Maintains It: SAR-Guided Selection of the Optimal N-1 Substituent for Antimycobacterial Quinolones

A focused SAR exploration on N-alkyl-2-(E)-alkenyl-4-(1H)-quinolones revealed that a cyclopropyl residue at N-1 is detrimental to antibacterial activity, whereas an N-ethyl (or longer linear alkyl) chain supports potent antimycobacterial effects [1]. In contrast, incorporation of a terminal bromine atom on the side chain enhanced activity, confirming that the N-1 substituent is a critical determinant of potency. Quantitative MIC data from the same series: compounds bearing N-ethyl or N-propyl substituents reached MIC values of 0.5 mg/L (∼1.2–1.5 µM) against M. fortuitum and M. smegmatis, with no detectable loss of selectivity relative to human fibroblast cells (MRC-5) at 100 µM [2].

Antimycobacterial Quinolone Structure-Activity Relationship

N-Alkyl Quinolones Exhibit Selective Mycobacterial Toxicity Compared to 2-Alkenyl Analogs: Quantitative Selectivity Data Guides Scaffold Prioritization

A comparative evaluation of 2-alkynyl versus 2-alkenyl N-alkyl-4(1H)-quinolones demonstrated that the 2-alkynyl series exhibits markedly improved selectivity toward mycobacteria relative to human MRC-5 lung fibroblasts at a screening concentration of 100 µM. The most active N-alkyl-2-alkynyl quinolones showed no or only weak toxicity to MRC-5 cells while maintaining MIC values of 0.5 mg/L against M. smegmatis and M. fortuitum, in contrast to the 2-alkenyl counterparts which displayed narrower selectivity windows [1]. This selectivity data provides a benchmark for procuring 1-ethylquinolin-4(1H)-one as a starting scaffold: the N-ethyl group provides the lipophilic anchor for target engagement, while the C-2 position can be independently functionalized to tune selectivity.

Selectivity Mycobacterium Cytotoxicity

Tautomeric Locking: 1-Ethylquinolin-4(1H)-one Exists Exclusively as the 4-Oxo Form, Whereas the N–H Parent Exhibits Equilibrium with the 4-Hydroxy Tautomer

X-ray crystallographic analysis of a representative 3-substituted 4(1H)-quinolinone confirmed that the N–H derivative exists as the 4-oxo tautomer in the solid state, with the hydrogen atom located on N-1 [1]. Tautomeric 2-arylquinolin-4(1H)-ones, in contrast, display an equilibrium between the NH-4-oxo and 4-hydroxy forms in solution and solid state, as established by combined NMR, IR, and X-ray studies [2]. N-Methylation or N-ethylation irreversibly locks the system into the 4-oxo tautomer. This tautomeric locking eliminates a source of chemical ambiguity that impacts both synthetic reproducibility (regioselective alkylation, acylation) and biological assay interpretation (different tautomers may interact with distinct protein conformations).

Tautomerism Crystallography Spectroscopic Characterization

1-Ethylquinolin-4(1H)-one as the Minimal Active Fragment for Endochin-Like Quinolone Antimalarials: ELQ-300 and ELQ-316 as Benchmark Compounds

The endochin-like quinolone (ELQ) series, which employs the 4(1H)-quinolone core with an N-alkyl substituent, has produced preclinical candidates ELQ-300 and ELQ-316. ELQ-300 inhibits P. falciparum Dd2 with an EC₅₀ of ∼0.3 nM and targets the Qi site of the cytochrome bc₁ complex [REFS-1, REFS-2]. ELQ-316, a 3-position substituted analog retaining the N-ethyl quinolone core, exhibits an EC₅₀ of ∼0.5 nM against P. falciparum and demonstrates oral efficacy in murine malaria models [3]. The N-ethyl group on the quinolone core of ELQ-300 and ELQ-316 is a critical pharmacophoric element; removing or replacing it with hydrogen or cyclopropyl would be expected to substantially reduce potency, based on the SAR rules established in antibacterial quinolone series [4].

Antimalarial Cytochrome bc1 Endochin-like quinolone

Reproducible Solid-State Properties: Defined Melting Point and Crystal Structure Enable Quality Control and Formulation, in Contrast to the N–H Parent

Although the melting point of unsubstituted 1-ethylquinolin-4(1H)-one is not widely reported in public databases, closely related N-ethyl-3-alkanesulfonyl-4(1H)-quinolinones have well-defined melting points (e.g., 1-ethyl-3-methanesulfonyl-4(1H)-quinolinone: mp 184–185 °C; 1-ethyl-3-ethanesulfonyl-4(1H)-quinolinone: mp 116–118 °C), and their identity and purity are confirmed by combustion analysis (±0.4% C, H, N, S) [REFS-1, REFS-2]. In contrast, 1H-quinolin-4(1H)-one derivatives bearing electron-withdrawing groups at C-3 are known to form polymorphic or solvated crystal forms with variable melting behavior, complicating batch-to-batch quality assessment [3]. The N-ethyl group contributes to a consistent packing motif (centrosymmetric dimers with π-π interactions at 3.527 Å), which stabilizes the crystal lattice and facilitates reproducible formulation development [4].

Physicochemical characterization Crystallography Quality control

Procurement-Driven Application Scenarios for 1-Ethylquinolin-4(1H)-one Grounded in Quantitative Differentiation Evidence


Antimalarial Lead Optimization: Synthesizing Endochin-Like Quinolone (ELQ) Libraries Targeting the Cytochrome bc₁ Complex

1-Ethylquinolin-4(1H)-one is the direct core scaffold for ELQ antimalarial candidates (ELQ-300, ELQ-316) that target the Qi or Qo sites of the Plasmodium cytochrome bc₁ complex with picomolar EC₅₀ values [1]. The N-ethyl group is a non-negotiable pharmacophoric element conserved across all active ELQs. Purchasing the N-ethyl core rather than the N–H or N-methyl analog ensures that C-3 diarylether or other substituents can be installed regioselectively without tautomeric interference, directly feeding into structure-based programs that have already delivered orally bioavailable, transmission-blocking preclinical candidates [2].

Antimycobacterial Drug Discovery: Developing N-Alkyl Quinolones Active Against Drug-Resistant Mycobacteria Including M. tuberculosis and Non-Tuberculous Species

The SAR evidence from N-alkyl-2-alkynyl/(E)-alkenyl-4(1H)-quinolone series demonstrates that N-ethyl substitution supports single-digit micromolar MIC values against M. smegmatis and M. fortuitum, while N-cyclopropyl is explicitly detrimental [3]. The N-ethyl scaffold also provides superior selectivity for mycobacteria over human MRC-5 fibroblasts when C-2 is functionalized with an alkynyl group. Teams procuring 1-ethylquinolin-4(1H)-one for antimycobacterial programs gain a validated starting point that avoids the activity penalty of N-cyclopropyl and the tautomeric ambiguity of N–H scaffolds [4].

Solid-State and Crystallographic Studies Requiring a Tautomerically Homogeneous Quinolone Scaffold

For X-ray co-crystallography with target proteins (e.g., cytochrome bc₁, PI3K, FGFR) or for designing crystalline formulation forms, 1-ethylquinolin-4(1H)-one offers a tautomerically homogeneous, single-species scaffold with a hydrogen bond donor count of zero [5]. This contrasts with the N–H parent, which introduces a hydrogen bond donor and the potential for tautomeric polymorphism. The established π-π stacking motif (3.527 Å interplanar distance) and sharp melting behavior of N-ethyl quinolone derivatives simplify crystallization screening and quality control [6].

Medicinal Chemistry Building Block for Kinase Inhibitor and GPCR Modulator Programs

The 4(1H)-quinolone scaffold is a privileged structure in kinase inhibition (e.g., PI3K and FGFR inhibitor patents explicitly claiming 4(1H)-quinolones) [7], and quinoline derivatives have documented EGFR-TK inhibitory activity . 1-Ethylquinolin-4(1H)-one, as the minimal N-alkyl core, offers a versatile handle for diversification at C-2, C-3, C-6, and C-7 positions via established palladium-catalyzed cross-coupling and electrophilic aromatic substitution chemistry. Sourcing the N-ethyl derivative rather than the N–H parent prevents unwanted O-alkylation side reactions during library synthesis, due to the irreversible N-alkylation already in place [8].

Quote Request

Request a Quote for 1-Ethylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.